5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
CAS No.: 512809-43-7
Cat. No.: VC21533049
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 512809-43-7 |
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Molecular Formula | C9H7N3O4 |
Molecular Weight | 221.17g/mol |
IUPAC Name | 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Standard InChI | InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2 |
Standard InChI Key | IORXPXHWLUWMKB-UHFFFAOYSA-N |
SMILES | C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES | C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Identification
5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7N3O4 . This structure contains two distinct heterocyclic systems – a furan ring and a pyrazole ring – connected via a methylene bridge. The compound is registered with CAS number 512809-43-7, which serves as its unique identifier in chemical databases and literature .
Structural Representations
The structure of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can be represented through various chemical notations. The InChI (International Chemical Identifier) for this compound is InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2 . This string encodes the complete structural information of the molecule in a machine-readable format. The corresponding InChI Key, which serves as a condensed checksum of the structure, is IORXPXHWLUWMKB-UHFFFAOYSA-N .
Alternative Nomenclature
This compound is also known by alternative chemical names that reflect its structure:
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5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
These alternative names follow different chemical naming conventions but refer to the same molecular entity.
Structural Features and Chemical Composition
Key Functional Groups
The structure of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde incorporates several important functional groups:
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Furan ring: A five-membered aromatic heterocycle containing an oxygen atom
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Pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms
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Nitro group: Attached to the 4-position of the pyrazole ring
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Aldehyde group: Attached to the 2-position of the furan ring
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Methylene bridge: Connecting the two heterocyclic systems
Structural Data
The detailed structural information for 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is summarized in the following table:
Chemical Properties and Reactivity
Reactivity Profile
The chemical reactivity of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group on the furan ring is particularly reactive and can participate in numerous transformations:
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Oxidation reactions: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.
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Reduction reactions: The aldehyde can be reduced to a primary alcohol.
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Condensation reactions: The carbonyl group can undergo condensation with amines, hydrazines, or other nucleophiles.
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Aldol reactions: The aldehyde can participate in aldol-type condensations.
The nitro group on the pyrazole ring also contributes to the compound's reactivity pattern:
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Reduction to amine: The nitro group can be reduced to form an amino group.
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Electron-withdrawing effects: The nitro group influences the electronic distribution within the pyrazole ring, affecting its reactivity in substitution reactions.
The furan ring itself is electron-rich and can participate in electrophilic aromatic substitution reactions, although with different reactivity compared to benzene rings.
Reaction Type | Reactant | Expected Product | Reaction Conditions |
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Oxidation | Oxidizing agents (e.g., KMnO4) | 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid | Aqueous or basic conditions |
Reduction of Aldehyde | NaBH4, LiAlH4 | 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-methanol | Organic solvents, low temperature |
Reduction of Nitro Group | H2/Pd, Fe/HCl | 5-(4-Amino-pyrazol-1-ylmethyl)-furan-2-carbaldehyde | Moderate conditions |
Schiff Base Formation | Primary amines | Corresponding imines | Mild acidic conditions |
Synthetic Approaches
Related Synthetic Chemistry
The chemistry of furan-2-carbaldehydes involves various transformations that might be applicable to the synthesis or derivatization of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. For instance, furan aldehydes can be employed in the preparation of oxadiazoles and related heterocycles .
Comparative Analysis
Structural Analogs
Understanding the properties and applications of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde can be enhanced by comparing it with structural analogs. Though detailed information on direct analogs is limited in the available sources, the compound can be compared with related structures that differ in specific functional groups:
Compound | Structural Differences | Potential Impact on Properties |
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5-(4-Chloro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde | Chloro group instead of nitro group | Less electron-withdrawing effect, different electronic distribution |
5-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde | Additional methyl groups on pyrazole | Increased lipophilicity, steric effects, modified reactivity |
5-(Pyrazol-1-ylmethyl)-furan-2-carbaldehyde | No substituents on pyrazole | Different electronic properties, baseline for comparison |
Research Methods and Characterization
Analytical Techniques
Characterization of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde would typically involve a range of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the structure, confirming the presence and environment of specific atoms and functional groups.
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Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
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Infrared (IR) Spectroscopy: IR would identify functional groups such as the aldehyde carbonyl and nitro group through their characteristic absorption bands.
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X-ray Crystallography: If crystalline, this method would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.
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UV-Visible Spectroscopy: This would provide information about electronic transitions in the molecule, useful for studying its optical properties.
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